N-(2-Chlorophenyl)-N-hydroxyacetamide
Description
N-(2-Chlorophenyl)-N-hydroxyacetamide is a substituted acetamide derivative featuring a 2-chlorophenyl group and a hydroxy moiety attached to the nitrogen atom. Substituted acetamides are widely studied for their roles in medicinal chemistry, crystallography, and material science due to their hydrogen-bonding capabilities, conformational flexibility, and electronic effects imposed by substituents .
Properties
CAS No. |
82344-32-9 |
|---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO2/c1-6(11)10(12)8-5-3-2-4-7(8)9/h2-5,12H,1H3 |
InChI Key |
QBRQMLAPDMJBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-N-hydroxyacetamide typically involves the reaction of 2-chloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions
Major Products
The major products formed from these reactions include oximes, nitroso derivatives, amines, hydroxylamines, and various substituted chlorophenyl derivatives .
Scientific Research Applications
N-(2-Chlorophenyl)-N-hydroxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural and Conformational Differences
The spatial arrangement of substituents significantly influences molecular interactions and crystal packing. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂) favor anti-conformation of N–H relative to the substituent, while electron-donating groups (e.g., CH₃) promote syn-conformation .
- Bulky substituents like -CCl₃ disrupt additive trends in ³⁵Cl NQR frequencies due to crystal field effects .
Spectroscopic Properties
Substituent effects on NMR chemical shifts and NQR frequencies are well-documented:
Table 1: ¹H NMR Chemical Shifts of N–H Protons
Additivity Principle : Substituent contributions to ¹³C NMR shifts follow linear trends, e.g., Cl at the ortho position increases the carbonyl carbon shift by ~3 ppm compared to unsubstituted phenylacetamides .
Table 2: ³⁵Cl NQR Frequencies
Physical and Thermal Properties
Melting points and synthetic yields reflect stability and intermolecular interactions:
Table 3: Melting Points and Yields of Selected Acetamides
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
